Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction analysis . Unfortunately, the specific molecular structure of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is not explicitly mentioned in the available resources .Mechanism of Action
Target of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .
Mode of Action
Related compounds have been observed to interact favorably with active residues of atf4 and nf-kb proteins . These interactions could potentially lead to the inhibition of ER stress and apoptosis, as well as the NF-kB inflammatory pathway .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular stress responses and inflammation, suggesting that the compound may have potential applications in neuroprotection and anti-inflammatory treatments .
Pharmacokinetics
Related compounds have been observed to exhibit promising neuroprotective activity in human neuronal cells . This suggests that these compounds may have favorable pharmacokinetic properties that allow them to reach their targets effectively.
Result of Action
Related compounds have been observed to exhibit promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-13-14-11(10)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIFIOOEGATLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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